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Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

Cat. No.: B1677500 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Orthanilic acid, or 2-aminobenzenesulfonic acid, is a vital intermediate in the synthesis of

various organic compounds, including azo dyes, pharmaceuticals, and other specialty

chemicals.[1][2][3] Its structure, featuring both an acidic sulfonic acid group and a basic amino

group, makes it a versatile building block in organic synthesis. This document provides detailed

protocols for the laboratory-scale synthesis of orthanilic acid, focusing on a reliable and well-

documented procedure. The protocols are intended for use by trained chemists in a laboratory

setting.

Data Presentation
The following tables summarize the quantitative data associated with the primary synthesis

method, which proceeds via the hydrolysis of o-nitrobenzenesulfonyl chloride followed by the

reduction of the resulting o-nitrobenzenesulfonic acid.

Table 1: Reactant and Product Quantities for the Synthesis of o-Nitrobenzenesulfonic Acid
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Compound
Molecular Weight (
g/mol )

Amount (g) Moles

o-

Nitrobenzenesulfonyl

chloride

221.62 200 0.90

Anhydrous sodium

carbonate
105.99 100 -

Water 18.02 600 -

Acetic acid 60.05 ~25 -

Table 2: Reactant and Product Quantities for the Synthesis of Orthanilic Acid

Compound
Molecular Weight (
g/mol )

Amount (g) Moles

o-

Nitrobenzenesulfonic

acid (from previous

step)

203.17 - 0.90

Iron filings 55.85 350 -

Concentrated

hydrochloric acid
36.46 95 -

Product: Orthanilic

acid
173.19 - -

Table 3: Reaction Conditions and Yield
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Parameter Value

Hydrolysis Reaction Time 45 minutes after melting

Hydrolysis Temperature Boiling

Reduction Reaction Time -

Reduction Temperature Boiling

Final Product Yield
Not explicitly stated, but derived from a starting

material that yields 84% in a preceding step.

Melting Point of Intermediate (o-

nitrobenzenesulfonyl chloride)
64-65 °C[4]

Appearance of Orthanilic Acid Fine, colorless crystals (hexagonal plates)[4]

Experimental Protocols
This section details the two-part synthesis of orthanilic acid from o-nitrobenzenesulfonyl

chloride.

Part A: Synthesis of o-Nitrobenzenesulfonic Acid

This procedure describes the hydrolysis of o-nitrobenzenesulfonyl chloride to o-

nitrobenzenesulfonic acid.

Materials:

o-Nitrobenzenesulfonyl chloride (200 g, 0.90 mole)

Anhydrous sodium carbonate (100 g)

Water (600 cc)

Acetic acid (~25 cc)

Decolorizing carbon (2 g)

Equipment:
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3-liter flask

Reflux condenser

Liquid-sealed stirrer

Hot plate

Suction filtration apparatus

Procedure:

In a 3-liter flask equipped with a reflux condenser and a stirrer, combine 200 g of o-

nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water.[4]

Heat the mixture to boiling while stirring to facilitate hydrolysis. The hydrolysis should be

complete within 45 minutes after the o-nitrobenzenesulfonyl chloride has melted.[4]

Filter the resulting orange-red solution to remove any impurities.

Acidify the filtrate to a litmus-acidic pH by adding approximately 25 cc of acetic acid.

This solution of o-nitrobenzenesulfonic acid can be used directly in the next step without

further purification.

Part B: Synthesis of Orthanilic Acid

This procedure outlines the reduction of o-nitrobenzenesulfonic acid to orthanilic acid using iron

filings.

Materials:

Solution of o-nitrobenzenesulfonic acid from Part A

Iron filings (~20-mesh, 350 g)

Concentrated hydrochloric acid (95 cc)

Ethyl alcohol
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Equipment:

3-liter, three-necked flask

Reflux condenser

Efficient liquid-sealed stirrer

Hot plate

Suction filtration apparatus

Procedure:

Transfer the o-nitrobenzenesulfonic acid solution to a 3-liter, three-necked flask fitted with a

reflux condenser and a stirrer.

Heat the solution to boiling on a hot plate.

With vigorous stirring, add 350 g of iron filings in portions of approximately 25 g every fifteen

minutes. The mixture will turn a deep brown color and may have a tendency to foam.[4]

After the addition of iron is complete, continue to stir and boil the mixture.

Add 2 g of decolorizing carbon to the hot mixture and filter by suction. Wash the residue with

small amounts of hot water and add the washings to the main filtrate.[4]

Chill the filtrate to about 15°C and slowly add 95 cc of concentrated hydrochloric acid.

Orthanilic acid will precipitate as fine, colorless crystals.[4]

Once the temperature has returned to approximately 15°C, filter the crystalline mass.

Wash the precipitate with water and then with ethyl alcohol.

The product can be dried in the air. Note that solutions of orthanilic acid chilled below 13.5°C

may yield a hydrated form of the acid.[4]
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Alternative Synthesis Method: Direct Sulfonation of
Aniline
An alternative one-step method involves the direct sulfonation of aniline using concentrated

sulfuric acid and a metal hydrogen sulfate catalyst.[1]

Materials:

Aniline (94 g)

Concentrated sulfuric acid (98%, 100 g)

Sodium bisulfate (niter cake, 120 g)

Activated carbon (1 g)

Water (600 ml)

Procedure:

In a suitable vessel, disperse 94 g of aniline, 100 g of concentrated sulfuric acid, and 120 g

of sodium bisulfate for one hour.[1]

Transfer the uniform mixture to a baking tray and place it in a vacuum oven.

Heat to 200°C for 18 hours.[1]

After cooling, pour the material into 600 ml of water and add 1 g of activated carbon.

Heat to 80°C for decolorization, then filter out the activated carbon.

Stir the filtrate and cool to room temperature to allow for crystallization.

Filter the crystals to obtain the final product. This method has been reported to yield 168 g of

white solid with 99% purity.[1]
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Diagram 1: Workflow for the Synthesis of Orthanilic Acid from o-Nitrobenzenesulfonyl Chloride

o-Nitrobenzenesulfonyl
Chloride

Hydrolysis
(Na2CO3, H2O, Heat)

o-Nitrobenzenesulfonic
Acid

Reduction
(Fe, HCl)

Crude Orthanilic Acid
Solution

Purification
(Decolorizing Carbon,

Crystallization)
Pure Orthanilic Acid

Click to download full resolution via product page

Caption: Synthesis of Orthanilic Acid Workflow.

Diagram 2: Logical Relationship of Alternative Synthesis Routes
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Caption: Alternative Synthesis Routes to Orthanilic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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